molecular formula C8H5BrF4O B1399788 2-Fluoro-4-(trifluoromethoxy)benzyl bromide CAS No. 1240257-47-9

2-Fluoro-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B1399788
CAS No.: 1240257-47-9
M. Wt: 273.02 g/mol
InChI Key: NLXMTHLJHXYXJN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H5BrF4O. It is known for its unique molecular structure, which includes a fluorine atom and a trifluoromethoxy group attached to a benzyl bromide core. This compound is utilized in various scientific research applications due to its reactivity and versatility .

Mechanism of Action

Target of Action

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is used in the synthesis of bioreductive drugs , suggesting that it may have some bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, safety data suggests that the compound should be handled in a well-ventilated area and kept away from heat, sparks, and open flames .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(trifluoromethoxy)benzyl bromide plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through mechanisms such as the Suzuki-Miyaura coupling . The interactions between this compound and biomolecules are primarily driven by its electrophilic bromide group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors and other regulatory proteins, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition or activation of enzymes by covalently modifying their active sites . This compound can also bind to specific DNA sequences, influencing the transcription of target genes. The presence of fluorine atoms in its structure enhances its binding affinity to certain biomolecules, thereby increasing its potency and specificity in biochemical reactions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its application in laboratory settings. Studies have shown that this compound is relatively stable under ambient conditions but can degrade under extreme temperatures or in the presence of strong acids or bases . Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity and alterations in cell cycle progression.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including tissue damage and systemic toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific organelles through post-translational modifications or by interacting with targeting signals on proteins . For example, it can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol. One common method includes the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction is carried out in an ether solution at 0°C, followed by stirring the reaction mixture for 0.5 hours. The completion of the reaction is monitored using thin-layer chromatography (TLC). After the reaction, the mixture is poured into an ice-water mixture and stirred for 1-2 hours. The organic layer is then extracted with ether, washed with sodium bicarbonate (NaHCO3) and water, and dried over sodium sulfate (Na2SO4). The solvent is evaporated under reduced pressure to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include distillation and recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and intermediates for pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It is involved in the development of drug candidates and active pharmaceutical ingredients (APIs) with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzyl bromide core. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXMTHLJHXYXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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